2-(吡啶-3-基)喹啉-4-甲酰肼

描述

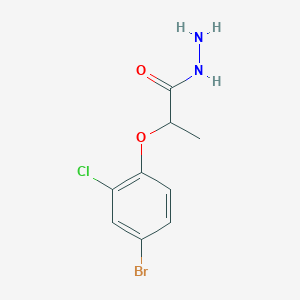

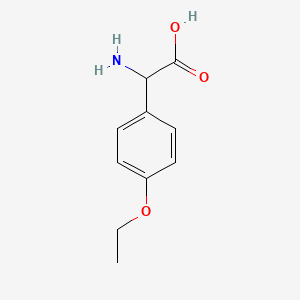

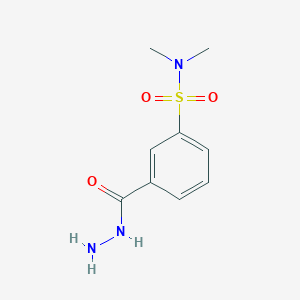

2-(Pyridin-3-yl)quinoline-4-carbohydrazide is a compound that belongs to the class of quinoline derivatives. Quinoline and its derivatives are known for their diverse biological activities and applications in medicinal chemistry. The compound features a quinoline core, which is a bicyclic system consisting of a benzene ring fused to a pyridine ring. The presence of a carbohydrazide group in the molecule suggests potential reactivity and the ability to form hydrogen bonds, which could be beneficial for interactions with biological targets.

Synthesis Analysis

The synthesis of quinoline derivatives can be achieved through various methods. One such method is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, which has been used to prepare 4-substituted and 4-aryl-substituted 2,6-di(quinolin-8-yl)pyridines . Another approach is a one-pot cyclization reaction involving pyridine carbaldehyde, 2-iodoaniline, and triethylamine, which yields 2-(pyridin-4-yl) quinolines . Although these methods do not directly describe the synthesis of 2-(Pyridin-3-yl)quinoline-4-carbohydrazide, they provide insight into the synthetic strategies that could be adapted for its preparation.

Molecular Structure Analysis

The molecular structure of quinoline derivatives can be characterized by techniques such as X-ray crystallography and NMR spectroscopy. For instance, the crystal structure of a related compound, 2-(pyridinium-2-yl)quinoline-4-carboxylic acid nitrate, has been determined, revealing the planarity between the pyridine and quinoline rings and the presence of strong hydrogen bonds . These structural features are important for understanding the molecular interactions and stability of quinoline derivatives.

Chemical Reactions Analysis

Quinoline derivatives can participate in various chemical reactions due to their reactive sites. For example, the carbohydrazide group in 2-(Pyridin-3-yl)quinoline-4-carbohydrazide could potentially engage in condensation reactions or act as a ligand in metal complex formation. Metal complexes with quinoline carboxylic acid derivatives have been synthesized and exhibit interesting structural and antibacterial properties . The reactivity of the quinoline nucleus also allows for further functionalization, such as amination .

Physical and Chemical Properties Analysis

The physical and chemical properties of quinoline derivatives are influenced by their molecular structure. The presence of nitrogen atoms and conjugated systems within the quinoline core can contribute to the compound's basicity, solubility, and fluorescence properties. For instance, quinolonecarboxylic acids are known to inhibit DNA gyrase and possess potent antibacterial activity, with their solubility and pharmacokinetic properties being modifiable through structural modifications . Additionally, the synthesis of spiro[indoline-3,4'-pyrano[3,2-c]quinoline]-3'-carbonitriles demonstrates the potential for quinoline derivatives to form complex and diverse structures with unique properties .

科学研究应用

合成和结构分析:Afzal等人(2012年)的研究侧重于合成N′-{[2-(哌啶-1-基)喹啉-3-基]亚甲基}吡啶-4-甲酰肼,这是与2-(吡啶-3-基)喹啉-4-甲酰肼相关的化合物,通过各种光谱数据分析突出了缩合方法和结构的建立 (Afzal, Bawa, Kumar, & Tonk, 2012)。

抗菌应用:Bello等人(2017年)的研究展示了N’-(烷基亚甲基)-2-丙基喹啉-4-甲酰肼衍生物的合成,研究了它们的抗菌性能,为未来药物发现提供了潜在的可能 (Bello, Iyaye, Germann, Ajani, & Olorunshola, 2017)。

抗菌活性:Joshi等人(2011年)的研究合成了一系列2-(对甲苯氧基)-3-(5-(吡啶-4-基)-1,3,4-噁二唑-2-基)喹啉,包括结构类似于2-(吡啶-3-基)喹啉-4-甲酰肼的衍生物,显示出对各种细菌菌株具有潜在的抗菌活性 (Joshi, Mandhane, Khan, & Gill, 2011)。

金属配合物合成:Zhang等人(2016年)研究了基于2-(吡啶-4-基)喹啉-4-羧酸的喹啉羧酸配体的金属配合物,探讨了它们的结构和潜在的抗菌活性 (Zhang, Man, Zhang, Hong, Guo, & Qin, 2016)。

有机化学中的多组分反应:Ahmed等人(2014年)的一篇论文讨论了钯催化合成2-(吡啶-4-基)喹啉,突出了多组分反应在这些化合物的合成中的应用 (Ahmed, Dhara, Singha, Nuree, Sarkar, & Ray, 2014)。

光致发光性能:Twaróg等人(2020年)探讨了2-(吡啶-4-基)喹啉-4-羧酸在光致发光配位聚合物的制备中的应用,展示了该配体的扩展配位能力 (Twaróg, Hołyńska, & Kochel, 2020)。

安全和危害

属性

IUPAC Name |

2-pyridin-3-ylquinoline-4-carbohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12N4O/c16-19-15(20)12-8-14(10-4-3-7-17-9-10)18-13-6-2-1-5-11(12)13/h1-9H,16H2,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZENFAFLFPWVDNO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CC(=N2)C3=CN=CC=C3)C(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00397588 | |

| Record name | 2-(Pyridin-3-yl)quinoline-4-carbohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00397588 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Pyridin-3-yl)quinoline-4-carbohydrazide | |

CAS RN |

5109-97-7 | |

| Record name | 4-Quinolinecarboxylic acid, 2-(3-pyridinyl)-, hydrazide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5109-97-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(Pyridin-3-yl)quinoline-4-carbohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00397588 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5109-97-7 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-[1-(Methylthio)ethyl]-1,3,4-thiadiazol-2-amine](/img/structure/B1334398.png)

![2-chloro-N-[7-(2-furyl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]acetamide](/img/structure/B1334401.png)